9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include the formation of the pyrimido[2,1-f]purine core, followed by the introduction of the benzyl, isobutyl, and methyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include other purine derivatives with varying substituents. Examples include:
- 9-benzyl-3-isobutyl-1-methylpurine
- 9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropurine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural framework, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar molecules.
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
9-benzyl-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25N5O2/c1-14(2)12-25-18(26)16-17(22(3)20(25)27)21-19-23(10-7-11-24(16)19)13-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3 |
InChI Key |
SPXWQGBUBCCOSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CC=C4)N(C1=O)C |
Origin of Product |
United States |
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